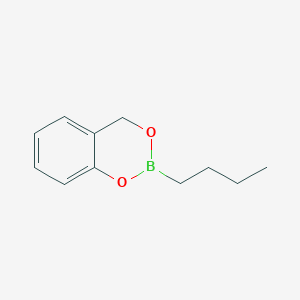
2-Butyl-4H-1,3,2-benzodioxaborinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-4H-1,3,2-benzodioxaborinine, commonly known as BDB, is a chemical compound that has recently gained attention in the field of scientific research due to its potential as a therapeutic agent. BDB belongs to the class of boron-containing compounds, which have been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In
Aplicaciones Científicas De Investigación
BDB has been shown to have potential as an anti-cancer agent. In a study conducted by Liu et al. (2018), BDB was found to inhibit the growth of human breast cancer cells in vitro and in vivo. BDB was also found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BDB has been shown to have anti-inflammatory properties. In a study conducted by Wu et al. (2019), BDB was found to reduce inflammation in a mouse model of acute lung injury.
Mecanismo De Acción
The exact mechanism of action of BDB is not fully understood. However, it has been suggested that BDB may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. BDB has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
BDB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BDB has been shown to have antioxidant effects. In a study conducted by Li et al. (2019), BDB was found to protect against oxidative stress in a mouse model of liver injury. BDB has also been shown to have neuroprotective effects. In a study conducted by Zhang et al. (2019), BDB was found to improve cognitive function in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDB in lab experiments is its relatively low toxicity. BDB has been shown to have low cytotoxicity in vitro and in vivo. However, one limitation of using BDB in lab experiments is its limited solubility in water. This can make it difficult to administer BDB to cells or animals in a consistent and controlled manner.
Direcciones Futuras
There are several future directions for research on BDB. One area of interest is the development of BDB derivatives with improved solubility and bioavailability. Another area of interest is the exploration of BDB's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of BDB and its potential side effects.
Métodos De Síntesis
The synthesis of BDB involves the reaction of 2-bromo-1-butene and catechol boronic acid in the presence of a palladium catalyst. The resulting product is a white crystalline powder that can be purified by recrystallization.
Propiedades
Número CAS |
18885-81-9 |
|---|---|
Nombre del producto |
2-Butyl-4H-1,3,2-benzodioxaborinine |
Fórmula molecular |
C11H15BO2 |
Peso molecular |
190.05 g/mol |
Nombre IUPAC |
2-butyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C11H15BO2/c1-2-3-8-12-13-9-10-6-4-5-7-11(10)14-12/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
KUCAIHPJCYHJHE-UHFFFAOYSA-N |
SMILES |
B1(OCC2=CC=CC=C2O1)CCCC |
SMILES canónico |
B1(OCC2=CC=CC=C2O1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
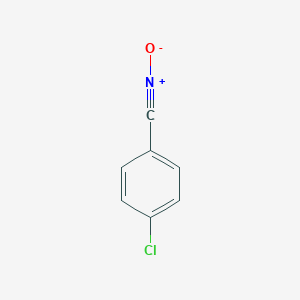
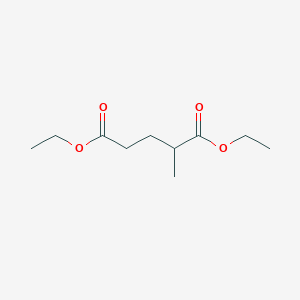
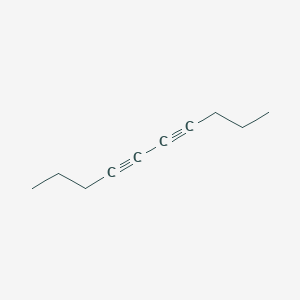
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
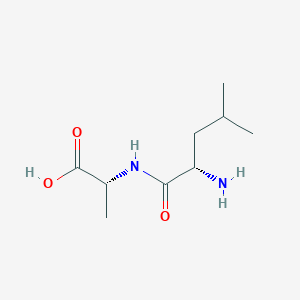
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
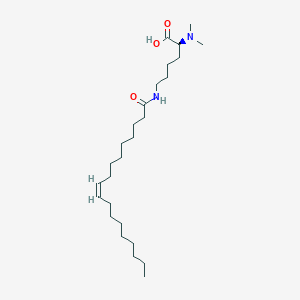
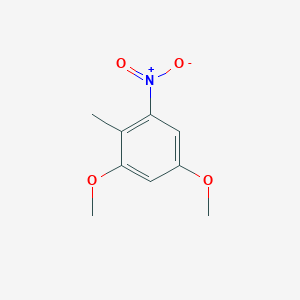
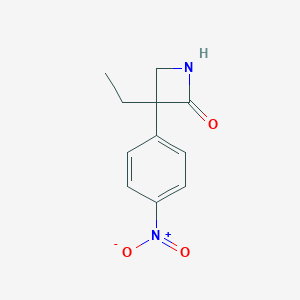
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)